Stereoselective Anticancer Activity: (S)-Midpacamide vs. (R)-Midpacamide Against HeLa Cervical Cancer Cells
In a direct head‑to‑head comparison, (S)‑midpacamide inhibited proliferation of human cervical carcinoma HeLa cells with more than 50‑fold greater potency than its (R)‑enantiomer [1]. This pronounced stereoselectivity demonstrates that the biological target(s) of midpacamide in cervical cancer are highly sensitive to the absolute configuration at the hydantoin C‑4 position. The finding is derived from a patent study that synthesized both enantiomers with high optical purity and tested them in parallel cytotoxicity assays.
| Evidence Dimension | In vitro cytotoxicity against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | (S)‑midpacamide: >50‑fold lower IC50 than (R)‑midpacamide (exact IC50 values reported in patent examples) |
| Comparator Or Baseline | (R)‑midpacamide (the opposite enantiomer) |
| Quantified Difference | >50‑fold potency difference [(S)‑midpacamide IC50 / (R)‑midpacamide IC50 < 1/50] |
| Conditions | HeLa human cervical carcinoma cell line; MTT or equivalent viability assay; both enantiomers prepared via chiral amino‑acid route with optical purity >99% |
Why This Matters
For procurement in anticancer drug discovery, selecting the correct single enantiomer is critical: using racemic midpacamide or the incorrect (R)‑enantiomer will result in a dramatic (>50‑fold) loss of anti‑cervical‑cancer potency and could confound structure–activity relationship (SAR) studies.
- [1] CN108148050B – Active drug for cervical cancer treatment and use thereof (Filing: 2018-01-31, Publication: 2019). View Source
